(R)-2-Methoxy-3-methylbutanoic acid

Overview

Description

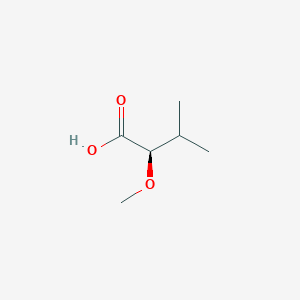

®-2-Methoxy-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl group (-COOH) attached to a chiral carbon atom, making it optically active. The compound has a molecular formula of C6H12O3 and is known for its unique structural features, which include a methoxy group (-OCH3) and a methyl group (-CH3) attached to the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available starting materials. For example, the compound can be synthesized via the esterification of ®-2-Methoxy-3-methylbutanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methoxy-3-methylbutanoic acid may involve the use of biocatalysts or chiral catalysts to ensure high enantioselectivity. The process typically includes steps such as esterification, hydrolysis, and purification to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

(R)-2-Methoxy-3-methylbutanoic acid serves as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric nature allows it to participate in asymmetric synthesis, which is crucial for producing compounds with specific desired biological activities. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and metabolic pathways. It acts as a substrate for enzymes like sulfotransferases and UDP-glucuronosyltransferases, which are involved in the detoxification of xenobiotics. These interactions can lead to the formation of bioactive metabolites that may influence physiological processes.

Medicine

The therapeutic potential of this compound is being explored in drug synthesis and development. Its structural characteristics suggest possible anti-inflammatory effects , which could be beneficial for treating chronic inflammatory conditions. Additionally, research has identified this compound as a marker associated with metabolic disorders such as Type 2 Diabetes, highlighting its relevance in metabolic profiling studies.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Converts the compound into ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Reduces the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : The methoxy group can be replaced with other functional groups under suitable conditions.

These reactions underscore the compound's utility in generating various derivatives that may have distinct biological activities.

Type 2 Diabetes Research

A nested case-control study involving 220 patients with Type 2 Diabetes utilized high-performance liquid chromatography–mass spectrometry (HPLC-MS) for metabolic profiling. The study revealed significant associations between elevated levels of metabolites derived from this compound and an increased risk of developing Type 2 Diabetes. This finding suggests that monitoring levels of this compound could be valuable in understanding diabetes risk factors .

Research into the chiral nature of this compound has shown that its enantiomer can exhibit different biological activities. Understanding these differences is crucial for drug design, as enantiomer-specific effects can lead to varied therapeutic outcomes .

Mechanism of Action

The mechanism of action of ®-2-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its chiral nature allows it to interact selectively with biological molecules, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Methoxy-3-methylbutanoic acid: The enantiomer of the compound with similar structural features but different optical activity.

2-Methoxy-3-methylbutanoic acid: The racemic mixture containing both ® and (S) enantiomers.

2-Methoxybutanoic acid: A similar compound lacking the methyl group on the carbon chain.

Uniqueness

®-2-Methoxy-3-methylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in asymmetric synthesis and chiral resolution processes.

Biological Activity

(R)-2-Methoxy-3-methylbutanoic acid is a compound of interest in various biological and medicinal research contexts due to its unique structural properties and potential interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a chiral molecule, which means it exists in two enantiomeric forms. The (R) configuration is characterized by its specific spatial arrangement, influencing how it interacts with biological molecules. Its chemical formula is , and it is classified as a branched-chain carboxylic acid.

The biological activity of this compound primarily derives from its ability to act as a substrate for various enzymes. Upon interaction with these enzymes, it can undergo several transformations:

- Oxidation : Leads to the formation of ketones or aldehydes.

- Reduction : Produces alcohol derivatives.

- Substitution : Generates various substituted derivatives depending on the reagents used.

These reactions indicate that this compound may influence metabolic pathways and biochemical processes, potentially serving as a precursor in drug synthesis.

Enzyme Interactions

Research has shown that this compound interacts with specific enzymes involved in metabolic pathways. For instance:

- Sulfotransferases : These enzymes catalyze the sulfate conjugation of various compounds, enhancing their solubility and facilitating renal excretion. The interaction with sulfotransferases can lead to the formation of bioactive metabolites .

- UDP-glucuronosyltransferases : Involved in the conjugation and elimination of xenobiotics, this enzyme family plays a crucial role in detoxifying compounds .

Therapeutic Potential

Studies are ongoing to explore the therapeutic applications of this compound. Its potential roles include:

- Anti-inflammatory Effects : Some research suggests that compounds structurally related to this compound exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Metabolic Profiling : In metabolic studies, this compound has been identified as a marker associated with metabolic disorders such as Type 2 Diabetes (T2D). Elevated levels of certain metabolites, including those derived from this compound, correlate with an increased risk of T2D .

Case Studies

-

Type 2 Diabetes Research :

A nested case-control study involving 220 T2D patients highlighted abnormal levels of several metabolites, including those linked to this compound. The study utilized high-performance liquid chromatography–mass spectrometry (HPLC-MS) for metabolic profiling, revealing significant associations between these metabolites and T2D risk . -

Chirality and Biological Activity :

Investigations into the chiral nature of this compound have shown that its enantiomer can exhibit different biological activities. This chirality is essential for understanding its interactions at the molecular level, particularly in drug design where enantiomer-specific effects can lead to varied therapeutic outcomes .

Data Summary

| Property/Feature | Description |

|---|---|

| Chemical Formula | |

| Enzyme Interactions | Sulfotransferases, UDP-glucuronosyltransferases |

| Potential Applications | Anti-inflammatory agents, metabolic disorder markers |

| Research Techniques | HPLC-MS for metabolite profiling |

Properties

IUPAC Name |

(2R)-2-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWYNSIQHMCOB-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.